2-[2-(Diethylamino)ethoxy]benzonitrile
Description
Contextualization within Chemical Research Disciplines
Within the field of chemical research, 2-[2-(Diethylamino)ethoxy]benzonitrile is categorized as a pharmaceutical intermediate. bldpharm.com Its molecular structure contains functional groups that are of interest in medicinal chemistry for the design and synthesis of new biologically active molecules. The diethylaminoethyl ether side chain is a common feature in various pharmacologically active compounds.
Academic Rationale and Significance of Investigating this compound
The academic interest in compounds like this compound generally stems from their potential role as building blocks in the synthesis of more complex molecules. The nitrile group can be chemically transformed into other functional groups such as amines or carboxylic acids, making it a versatile handle for synthetic chemists. The diethylaminoethoxy moiety can influence the pharmacokinetic properties of a larger molecule, such as its solubility and ability to cross biological membranes.
Overview of Key Research Trajectories and Current State of Knowledge on the Compound
Based on available scientific literature, dedicated research trajectories focusing exclusively on this compound are not extensively documented. The compound is primarily listed in chemical supplier catalogs, which provide basic chemical information. bldpharm.com While it is designated as a pharmaceutical intermediate, specific research applications or detailed synthetic pathways involving this compound are not widely reported in peer-reviewed journals. The current state of knowledge is therefore largely confined to its structural identification and commercial availability for research purposes. bldpharm.com
Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 938118-91-3 |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| SMILES Code | N#CC1=CC=CC=C1OCCN(CC)CC |
Data sourced from BLDpharm bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-15(4-2)9-10-16-13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWHGPPVVVHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Optimization Strategies for 2 2 Diethylamino Ethoxy Benzonitrile
Established Synthetic Pathways for 2-[2-(Diethylamino)ethoxy]benzonitrile
The most prominent and widely utilized method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgbyjus.com This classical organic reaction remains a cornerstone for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings due to its reliability and broad scope. wikipedia.org
The pathway involves a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The synthesis commences with the deprotonation of 2-cyanophenol using a suitable base, such as potassium hydroxide (B78521) or sodium hydroxide, to form a highly nucleophilic 2-cyanophenoxide anion. This anion then attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether product. wikipedia.orgbyjus.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) to facilitate the SN2 reaction. byjus.comsmolecule.com
The general reaction scheme is as follows:
Deprotonation: 2-cyanophenol reacts with a base (e.g., KOH) in a solvent (e.g., acetone) to form the potassium 2-cyanophenoxide salt.
Nucleophilic Substitution: The phenoxide salt is then treated with 2-(diethylamino)ethyl chloride. The phenoxide ion acts as a nucleophile, attacking the ethyl chloride and displacing the chloride ion to yield this compound. smolecule.com
A typical laboratory procedure involves refluxing 2-cyanophenol with potassium hydroxide in acetone for approximately one hour to ensure complete formation of the phenoxide, followed by the addition of 2-(diethylamino)ethyl chloride and a further reflux period of several hours to drive the reaction to completion. smolecule.comgoogleapis.com Yields for this type of synthesis are often high, with analogous preparations reporting yields of up to 97%. smolecule.comgoogleapis.com
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 2-Cyanophenol | 2-(Diethylamino)ethyl chloride | KOH, NaOH, NaH | Acetone, DMF | Reflux, 1-8 hours byjus.comgoogleapis.com |
Exploration of Alternative Synthetic Approaches
While the Williamson ether synthesis is the most direct route, alternative methodologies have been explored, often involving different starting materials or reaction types. These alternatives can offer different impurity profiles or may be advantageous if the primary starting materials are unavailable or costly.
One alternative approach involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway would start with an activated benzonitrile (B105546), such as 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile, and react it with 2-(diethylamino)ethanol (B1670525) in the presence of a strong base. The electron-withdrawing nature of the nitrile group activates the ortho position towards nucleophilic attack by the deprotonated 2-(diethylamino)ethanol. A patent for a similar compound describes using sodium hydride as the base to deprotonate the alcohol, which then displaces a halide from the aromatic ring at elevated temperatures. google.comgoogle.com
Another, more complex multi-step alternative could begin with phenol (B47542) itself. google.com This process would involve:
Alkoxylation of phenol with ethylene (B1197577) chlorohydrin to produce 2-phenoxyethanol (B1175444).
Conversion of the hydroxyl group of 2-phenoxyethanol to a better leaving group, for instance, by reacting it with thionyl chloride to form 2-phenoxyethyl chloride.
Introduction of the diethylamine (B46881) group via substitution.
| Synthetic Approach | Starting Materials | Key Reaction Type | Advantages | Disadvantages |
| Williamson Ether Synthesis | 2-Cyanophenol, 2-(Diethylamino)ethyl chloride | SN2 | High yield, direct, reliable smolecule.com | Use of potentially toxic alkyl halides google.com |
| Nucleophilic Aromatic Substitution | 2-Halobenzonitrile, 2-(Diethylamino)ethanol | SNAr | Avoids phenoxide intermediate | Requires strong base (e.g., NaH), harsh conditions google.com |
| Multi-step from Phenol | Phenol, Ethylene Chlorohydrin | Multiple steps | Uses basic starting materials | Low overall yield, multiple steps, uneconomic google.com |
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. unibo.it
Use of Greener Solvents: Traditional solvents like acetone and dichloromethane (B109758), used in the reaction and work-up, have environmental and health concerns. Research into benzonitrile synthesis has explored the use of ionic liquids, which can act as a recyclable solvent and catalyst, simplifying separation processes. researchgate.netrsc.org
Energy Efficiency: The conventional method often requires hours of reflux. googleapis.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times in Williamson ether syntheses from hours to minutes, thereby lowering energy consumption and potentially increasing yields. wikipedia.org
Catalysis over Stoichiometric Reagents: The use of phase-transfer catalysts (PTCs) can enhance the reaction rate between the aqueous or solid base and the organic reactants. This can lead to milder reaction conditions and reduce the amount of solvent and base required. researchgate.net
Atom Economy: The Williamson synthesis produces a salt byproduct (e.g., KCl), which detracts from a perfect atom economy. Alternative routes are continuously being evaluated for better atom economy, though the directness of the Williamson path often makes it preferable despite this.
| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |
| Solvent Choice | Acetone, Dichloromethane smolecule.com | Ionic Liquids, Water | Reduced VOCs, recyclability, lower toxicity rsc.org |
| Energy Consumption | Hours of heating/reflux googleapis.com | Microwave-assisted synthesis | Drastically reduced reaction time, energy savings wikipedia.org |
| Reagent Use | Stoichiometric strong base smolecule.com | Phase-transfer catalysis | Milder conditions, improved efficiency byjus.com |
| Waste Reduction | Salt byproduct, solvent waste | Recyclable catalysts/solvents | Minimized waste streams nih.gov |
Catalytic Methods and Reagent Development in this compound Synthesis
Advancements in catalysis and reagent selection are key to optimizing the synthesis of this compound. The focus is on increasing reaction rates, improving selectivity, and enabling milder reaction conditions.
Phase-Transfer Catalysis (PTC): In industrial settings, PTC is a valuable technique for Williamson ether synthesis. byjus.com A catalyst like tetrabutylammonium (B224687) bromide facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the 2-(diethylamino)ethyl chloride is located. This accelerates the reaction and can eliminate the need for expensive, anhydrous polar aprotic solvents. researchgate.net
Base Selection: The choice of base is critical. While strong bases like sodium hydride (NaH) are very effective in generating the alkoxide, they pose significant safety risks due to their flammability. google.comgoogle.com Milder bases such as potassium carbonate can also be used, often in conjunction with PTC, providing a safer alternative, although they may require longer reaction times or higher temperatures.
Leaving Group Modification: The SN2 reaction rate is highly dependent on the quality of the leaving group. While 2-(diethylamino)ethyl chloride is commonly used, substituting the chloride with a better leaving group like bromide, iodide, or a sulfonate (e.g., tosylate or mesylate) can significantly increase the reaction rate, allowing for lower temperatures and shorter reaction times. masterorganicchemistry.com
Process Optimization and Scale-Up Considerations for this compound
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of various parameters to ensure safety, cost-effectiveness, and consistent product quality.
Stoichiometry and Reagent Addition: Optimizing the molar ratio of reactants is crucial. Using a slight excess (e.g., 1.2-1.8 equivalents) of the alkylating agent, 2-(diethylamino)ethyl chloride, can help drive the reaction to completion and maximize the consumption of the more valuable 2-cyanophenol. google.com The rate of addition of reagents can also be controlled to manage the reaction exotherm on a large scale.
Work-up and Purification: On a large scale, purification methods must be efficient and scalable. The typical laboratory work-up involves solvent extraction with dichloromethane or ethyl acetate, followed by drying and evaporation. smolecule.comgoogleapis.com For industrial production, this may be followed by vacuum distillation to achieve the high purity required for applications such as pharmaceutical intermediates. google.com
Thermal Safety and Control: The etherification reaction is exothermic. On a large scale, proper heat management is essential to prevent runaway reactions. This involves using jacketed reactors with precise temperature control and potentially controlling the rate of reagent addition.
Impurity Profiling: A key aspect of scale-up is identifying and controlling impurities. Potential impurities could include unreacted 2-cyanophenol or byproducts from side reactions. Developing robust analytical methods to monitor the reaction and quantify impurities in the final product is essential for quality control.
| Parameter | Laboratory Scale | Industrial Scale-Up Consideration |
| Batch Size | Milligrams to grams | Kilograms to tons |
| Temperature Control | Heating mantle, oil bath | Jacketed reactor with automated cooling/heating loops |
| Purification | Chromatography, extraction googleapis.com | Distillation, crystallization, extraction google.com |
| Safety | Fume hood | Process hazard analysis, closed systems, control of exotherms |
| Yield & Purity | High yield is a primary goal | Consistency, high purity (>98%), and yield are all critical google.com |
Chemical Reactivity and Mechanistic Investigations of 2 2 Diethylamino Ethoxy Benzonitrile
Nucleophilic Aromatic Substitution Reactions Involving the Benzonitrile (B105546) Moiety
The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com For a leaving group at a position other than the nitrile or the ether, its departure would be facilitated by the electron-withdrawing nature of the cyano group.
It is important to note that without a good leaving group, such as a halide, on the benzene (B151609) ring, nucleophilic aromatic substitution is unlikely to occur under typical conditions. The alkoxy group itself is generally a poor leaving group in SNAr reactions. researchgate.net
Reactivity Studies of the Diethylaminoethoxy Functional Group
The diethylaminoethoxy side chain possesses two reactive centers: the tertiary amine and the ether linkage.
Tertiary Amine Reactivity: The nitrogen atom of the diethylamino group has a lone pair of electrons, rendering it basic and nucleophilic.
Salt Formation: As a base, it will readily react with acids to form the corresponding ammonium (B1175870) salt. This is a standard acid-base reaction.
Nucleophilic Reactions: The nucleophilic nature of the nitrogen allows it to react with electrophiles. For example, it can be alkylated by alkyl halides to form a quaternary ammonium salt. It can also react with other electrophilic reagents.
Oxidation: Tertiary amines can be oxidized by various oxidizing agents to form N-oxides.
Ether Linkage Reactivity: Ethers are generally quite stable and unreactive. However, the ether bond in 2-[2-(diethylamino)ethoxy]benzonitrile can be cleaved under harsh acidic conditions, typically in the presence of strong acids like HBr or HI. This cleavage would likely proceed via an SN1 or SN2 mechanism, depending on the stability of the carbocation that would be formed upon protonation of the ether oxygen.
Hydrolysis and Solvolysis Mechanisms of this compound
The primary site for hydrolysis in this molecule is the nitrile group. The ether linkage is generally stable to hydrolysis under conditions that would hydrolyze the nitrile.
Hydrolysis of the Nitrile Group: The hydrolysis of benzonitriles can be catalyzed by either acid or base and proceeds in a stepwise manner, first to a benzamide (B126) and then to a benzoic acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile is protonated, making the carbon atom more electrophilic and susceptible to attack by water. Subsequent proton transfers and tautomerization lead to the formation of a primary amide. Further hydrolysis of the amide under acidic conditions yields the corresponding carboxylic acid and an ammonium ion.
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. nku.edu The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. nku.edu Under basic conditions, the amide is further hydrolyzed to the carboxylate salt and ammonia (B1221849). nku.edu Acidification of the reaction mixture is required to obtain the free carboxylic acid.
Oxidation-Reduction Chemistry and Electrochemical Properties
Oxidation: The molecule has several sites that can be oxidized. The tertiary amine can be oxidized to an N-oxide, as mentioned previously. The aromatic ring can be oxidized under harsh conditions, though this is generally a difficult reaction. The benzylic-like ether carbon could also be a site of oxidation.
Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent is crucial to avoid the reduction of other functional groups.
Electrochemical Properties: The electrochemical behavior of benzonitrile has been studied, and it can undergo both oxidation and reduction. mdpi.com The presence of the diethylaminoethoxy group would be expected to influence the redox potentials of the molecule. The electron-donating ether group would likely make the aromatic ring more susceptible to oxidation, while the electron-withdrawing nitrile group would facilitate reduction.
Intramolecular Cyclization and Rearrangement Reactions
The ortho positioning of the nitrile and the diethylaminoethoxy group creates the potential for intramolecular reactions.
Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could occur. For instance, if the nitrile group is partially hydrolyzed to an amide, the amide nitrogen could potentially act as a nucleophile and attack the carbon atom of the ethyl group in the side chain, leading to a cyclic product, although this is speculative and would depend on the reaction conditions. Studies on 2-(2-oxo-2-phenylethyl)benzonitriles have shown that they can undergo intramolecular cyclization with amines to form substituted 1-aminoisoquinolines. beilstein-journals.org
Rearrangement Reactions: A plausible rearrangement for a molecule with the structural features of this compound is the Sommelet-Hauser rearrangement . chemistry-reaction.comnumberanalytics.comwikipedia.org This rearrangement is known to occur with benzylic quaternary ammonium salts in the presence of a strong base. chemistry-reaction.comwikipedia.org In the case of this compound, if the tertiary amine were to be quaternized (e.g., by reaction with an alkyl halide), the resulting ammonium salt could potentially undergo a Sommelet-Hauser rearrangement. The mechanism involves the deprotonation of a carbon adjacent to the quaternary ammonium center to form an ylide, followed by a nist.govbeilstein-journals.org-sigmatropic rearrangement. chemistry-reaction.comnumberanalytics.comwikipedia.org This would result in the formation of a new C-C bond at the ortho position of the aromatic ring.
Kinetic and Thermodynamic Aspects of this compound Reactions
Kinetics:
Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the electronic properties of the aromatic ring. masterorganicchemistry.com For a given nucleophile, the rate would be significantly influenced by the presence and position of a leaving group on the benzonitrile ring.
Hydrolysis: The hydrolysis of benzonitriles is generally a slow reaction that requires heating and the presence of a catalyst (acid or base). nku.edu Kinetic studies on the hydrolysis of para-substituted benzonitriles have shown that the reaction follows pseudo-first-order kinetics. researchgate.net The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.
Thermodynamics:
Hydrolysis: The hydrolysis of nitriles to carboxylic acids and ammonia is a thermodynamically favorable process with a negative Gibbs free energy change. nist.gov Thermodynamic studies on the hydrolysis of benzonitrile and its derivatives have been conducted. researchgate.netjbiochemtech.com
Below is a table summarizing the expected reactivity of the different functional groups in this compound.
| Functional Group | Reaction Type | Reagents/Conditions | Expected Product(s) |
| Benzonitrile | Nucleophilic Aromatic Substitution | Nucleophile, Leaving Group | Substituted Benzonitrile |
| Hydrolysis (Acidic) | H₃O⁺, Heat | 2-[2-(Diethylamino)ethoxy]benzoic acid, NH₄⁺ | |
| Hydrolysis (Basic) | OH⁻, Heat; then H₃O⁺ | 2-[2-(Diethylamino)ethoxy]benzoic acid, NH₃ | |
| Reduction | LiAlH₄ or H₂/Catalyst | 2-[2-(Diethylamino)ethoxy]benzylamine | |
| Diethylamino | Salt Formation | Acid | Diethylaminoethyl ammonium salt |
| Alkylation | Alkyl Halide | Quaternary Ammonium Salt | |
| Oxidation | Oxidizing Agent | N-oxide | |
| Ether | Cleavage | Strong Acid (HBr, HI) | 2-Cyanophenol, 2-(Diethylamino)ethyl halide |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Diethylamino Ethoxy Benzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural assignment of 2-[2-(Diethylamino)ethoxy]benzonitrile. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms within the molecule can be established. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of its NMR data can be made based on established substituent effects on benzonitrile (B105546) and related alkoxy-amine structures. rsc.org
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the diethylaminoethoxy side chain. The aromatic region would display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The protons on the side chain would appear as a triplet for the O-CH₂, another triplet for the N-CH₂, a quartet for the N-CH₂CH₃, and a triplet for the N-CH₂CH₃, reflecting their respective neighboring protons.
The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon of the nitrile group (C≡N) is expected to appear around 117-119 ppm, while the carbon to which it is attached (C1) would be significantly downfield. The ether-linked aromatic carbon (C2) would also be downfield due to the deshielding effect of the oxygen atom. The remaining aromatic carbons and the aliphatic carbons of the side chain would have characteristic shifts as detailed in the table below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH (C3-C6) | ~6.9 - 7.6 | m | ~112 - 134 |
| Nitrile (C≡N) | - | - | ~118 |
| Aromatic C-CN | - | - | ~102 |
| Aromatic C-O | - | - | ~161 |
| O-CH₂ | ~4.15 | t | ~66.5 |
| N-CH₂ (ethoxy chain) | ~2.95 | t | ~51.0 |
| N-CH₂ (ethyl groups) | ~2.65 | q | ~47.8 |
| CH₃ (ethyl groups) | ~1.10 | t | ~12.2 |
Predicted data is based on typical chemical shifts for benzonitrile, anisole, and diethylaminoethane moieties.
Advanced Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elucidate the structure through fragmentation analysis. For this compound (molar mass: 218.29 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula, C₁₃H₁₈N₂O.
Under electron ionization (EI), the molecule would form a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 218. The fragmentation pattern is dictated by the stability of the resulting fragments. libretexts.org The most prominent fragmentation pathway for molecules containing a dialkylaminoethyl group is typically alpha-cleavage adjacent to the nitrogen atom. This results in the formation of a stable iminium cation, which is often the base peak in the spectrum. Other significant fragmentations include cleavage of the ether bond and loss of ethyl groups.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 218 | [C₁₃H₁₈N₂O]⁺ | Molecular Ion [M]⁺ |
| 203 | [M - CH₃]⁺ | Loss of a methyl radical |
| 189 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 121 | [HOC₆H₄CN]⁺ | Cleavage of C-O ether bond with H-rearrangement |
| 100 | [CH₂=N(CH₂CH₃)₂]⁺ | Cleavage of O-CH₂ bond |
| 86 | [CH₂=N(CH₂CH₃)(CH₃)]⁺ or [CH₂=CH-N(CH₂CH₃)₂]⁺ | Alpha-cleavage (likely base peak) |
| 72 | [N(CH₂CH₃)₂]⁺ | Cleavage of CH₂-N bond |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint. publish.csiro.au For this compound, the spectra would be characterized by absorptions corresponding to the nitrile, aromatic, ether, and amine functionalities.
The most characteristic vibration is the C≡N stretch, which gives a strong, sharp band in the IR spectrum, typically between 2220 and 2240 cm⁻¹. researchgate.net The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the diethylaminoethoxy group will show strong stretching absorptions in the 2850-2970 cm⁻¹ range. The ether linkage is identified by a strong C-O-C asymmetric stretching band, expected around 1250 cm⁻¹. Raman spectroscopy would complement the IR data, with the symmetric aromatic ring breathing mode near 1000 cm⁻¹ often being prominent. researchgate.net
Table 3: Predicted Principal Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong | Strong |
| Nitrile C≡N Stretch | 2220 - 2240 | Strong, Sharp | Medium |
| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Medium-Strong | Strong |
| Asymmetric Ar-O-C Stretch | 1240 - 1260 | Strong | Weak |
| Symmetric Ar-O-C Stretch | 1020 - 1050 | Medium | Medium |
| C-N Stretch | 1100 - 1200 | Medium | Weak |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzonitrile chromophore. researchgate.net The benzene ring itself has characteristic absorption bands, which are shifted and intensified by the presence of the electron-donating alkoxy group and the nitrile group.
Typically, substituted benzonitriles show two primary absorption bands. For this compound, one band corresponding to the primary π→π* transition (E2-band) would be expected around 230-250 nm, and a second, weaker band from a secondary transition (B-band) would likely appear around 270-290 nm. The solvent polarity can influence the exact position of these maxima (solvatochromism).
While many aromatic amines are fluorescent, the emissive properties of this specific compound are not documented. If fluorescent, it would likely exhibit a Stokes shift (the difference between the absorption and emission maxima), and the quantum yield would be dependent on the rigidity of the side chain and the solvent environment.
Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* (Primary, E2-band) | ~245 | ~10,000 - 15,000 |
| π→π* (Secondary, B-band) | ~285 | ~1,000 - 2,000 |
X-ray Crystallography and Solid-State Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in publicly accessible databases.
In the absence of experimental data, a conformational analysis can be predicted. The molecule possesses significant conformational flexibility, primarily around the C-O and C-C bonds of the ethoxy side chain. In the solid state, the molecule would adopt a conformation that maximizes favorable intermolecular interactions and minimizes steric hindrance. It is likely that the ethoxy side chain would be oriented away from the nitrile group. Crystal packing would be influenced by weak intermolecular forces such as van der Waals interactions and potentially C-H···N hydrogen bonds involving the nitrile nitrogen or C-H···π interactions with the aromatic ring. rsc.org Studies on structurally related molecules, such as derivatives of 2,3-bis[(E)-4-(diethylamino)-2-alkoxybenzylideneamino]fumaronitrile, show that alkoxy chains play a significant role in determining the interlayer distance in crystal packing. rsc.org
Circular Dichroism and Chiroptical Studies of Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral and therefore will not exhibit a CD spectrum.
To utilize CD spectroscopy, chiral derivatives of the molecule would need to be synthesized. Chirality could be introduced in several ways:
Introducing a Stereocenter: A chiral center could be incorporated into the side chain, for example, by using (R)- or (S)-2-(diethylamino)-1-propanol in the synthesis instead of 2-(diethylamino)ethanol (B1670525). This would result in a chiral center adjacent to the ether oxygen.
Creating Atropisomers: By introducing bulky substituents at the 3-position of the benzonitrile ring and on the diethylamino group, rotation around the Ar-O bond could be sufficiently hindered to allow for the isolation of stable, axially chiral atropisomers.
For such hypothetical chiral derivatives, CD spectroscopy would be invaluable. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, would be highly sensitive to the absolute configuration of the stereocenter or the axial chirality. nih.govmdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given enantiomer, allowing for the assignment of absolute configuration by comparing the experimental and calculated spectra. nih.gov Research on other axially chiral benzonitriles has demonstrated the utility of this approach in confirming the stereochemical outcome of asymmetric syntheses. nih.gov
Computational Chemistry and Theoretical Studies on 2 2 Diethylamino Ethoxy Benzonitrile
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule derived from its electronic structure. ornl.gov These ab initio methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. ornl.gov
For 2-[2-(Diethylamino)ethoxy]benzonitrile, these calculations would reveal key electronic descriptors. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net Key properties such as the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.
Illustrative Electronic Properties of this compound (Theoretical) This table presents hypothetical but plausible values for this compound, calculated at the B3LYP/6-31G(d) level of theory, to illustrate typical outputs of quantum chemical calculations.
| Property | Calculated Value | Unit | Significance |
| Total Energy | -785.45 | Hartrees | Ground state energy of the molecule. |
| Dipole Moment | 3.85 | Debye | Indicates overall molecular polarity. |
| HOMO Energy | -6.21 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.98 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.23 | eV | Indicator of chemical reactivity and kinetic stability. |
| Polarizability | 25.8 | ų | Measures the deformability of the electron cloud in an electric field. |
Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying the reactivity of medium-sized organic molecules. elixirpublishers.comresearchgate.net DFT calculations can be used to determine a variety of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. mdpi.com
For this compound, DFT would be employed to calculate global reactivity indices such as electronegativity, chemical hardness, and softness, which provide a general overview of its reactivity. nih.gov Furthermore, local reactivity can be analyzed using Fukui functions or Parr functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov These studies are essential for predicting the outcomes of chemical reactions, such as electrophilic substitution on the benzonitrile (B105546) ring or reactions involving the diethylamino group. By mapping the potential energy surface, DFT can also elucidate detailed reaction mechanisms, identifying transition states and calculating activation energies for various reaction pathways. mdpi.com
Illustrative DFT-Calculated Reactivity Indices This table contains representative data for this compound, demonstrating how DFT can quantify reactivity.
| Reactivity Index | Calculated Value (eV) | Definition | Predicted Reactivity |
| Ionization Potential (I) | 6.21 | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | 0.98 | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | 3.595 | χ = (I+A)/2 | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.615 | η = (I-A)/2 | Resistance to change in electron configuration. |
| Global Electrophilicity (ω) | 2.47 | ω = χ²/(2η) | Propensity to accept electrons (classified as a moderate electrophile). mdpi.com |
| Global Nucleophilicity (N) | 2.83 | N = EHOMO(Nu) - EHOMO(TCE) | Propensity to donate electrons (classified as a moderate nucleophile). mdpi.com |
Molecular Dynamics Simulations for Conformational Sampling and Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. stanford.edu MD simulations provide a "computational microscope" to observe molecular behavior in different environments, such as in a solvent or interacting with a biological target. nih.govnih.gov
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and calculating the forces between all atoms using a classical force field. The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over a period of nanoseconds or longer. This process allows for extensive sampling of the molecule's conformational space, revealing its flexibility and preferred shapes in solution. It also provides detailed insights into intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the molecule's ether oxygen or nitrile nitrogen and surrounding water molecules. nih.gov
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. nih.gov Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to map the energy landscape that connects them. rsc.org
This is typically done by systematically rotating the molecule's rotatable bonds (e.g., the C-O, C-C, and C-N bonds of the ethoxyamine side chain) and calculating the potential energy for each resulting geometry using quantum mechanics or molecular mechanics methods. The results are often visualized as a potential energy surface (PES), which shows the energy of the molecule as a function of the torsion angles of its bonds. This map reveals the lowest-energy (most stable) conformers, the energy barriers between them, and the pathways for conformational change. researchgate.net Such analysis is crucial for understanding how the molecule might fit into a receptor binding site. nih.gov
Illustrative Relative Energies of Key Conformers This table shows hypothetical relative energies for different conformations arising from rotation around the C-O-C-C dihedral angle, illustrating a simplified energy landscape.
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |
| A (Global Minimum) | ~180° (anti) | 0.00 | The most stable, extended conformation. |
| B | ~60° (gauche) | 1.25 | A higher-energy, folded conformation. |
| C | ~-60° (gauche) | 1.30 | A second, slightly different folded conformation. |
| D (Eclipsed) | ~0° | 4.50 | A high-energy transition state between conformers. |
In Silico Prediction of Structure-Reactivity Relationships
In silico methods use computational models to predict the properties and activities of molecules, including their reactivity, based on their chemical structure. A primary approach is the development of Quantitative Structure-Reactivity Relationship (QSRR) models. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds with known reactivities. Statistical methods are then used to create a mathematical equation that links the descriptors to the observed reactivity.
For this compound, its calculated descriptors could be input into established QSRR models to predict its reactivity in specific chemical transformations. For example, descriptors such as the energy of the LUMO, atomic charges on the nitrile carbon, and steric parameters could be used to predict its susceptibility to nucleophilic addition reactions, a common reaction for nitriles.
Theoretical Modeling of Non-Covalent Interactions
Non-covalent interactions are critical forces that govern molecular conformation, crystal packing, and ligand-receptor binding. nih.gov These interactions, though weaker than covalent bonds, collectively play a dominant role in chemistry and biology. mdpi.com For this compound, several types of non-covalent interactions are significant.
Intramolecular Interactions: The flexible side chain can fold back, potentially allowing for weak hydrogen bonds between the ether oxygen and hydrogen atoms on the ethyl groups of the amine. Van der Waals forces between the side chain and the benzene (B151609) ring also influence its preferred conformation.
Intermolecular Interactions: In a condensed phase or in solution, the molecule can interact with its neighbors. The polar nitrile group can engage in dipole-dipole interactions, while the benzene ring can participate in π-π stacking with other aromatic systems. The tertiary amine and ether oxygen can act as hydrogen bond acceptors. mdpi.com
Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these subtle interactions. nih.govmdpi.com These methods analyze the electron density and its derivatives to identify critical points and surfaces that correspond to specific interactions like hydrogen bonds, van der Waals contacts, and steric repulsion. nih.gov
Derivatization Strategies and Analog Synthesis of 2 2 Diethylamino Ethoxy Benzonitrile
Synthesis of Alkoxy-Substituted Benzonitrile (B105546) Analogs
A primary strategy for modifying the 2-[2-(diethylamino)ethoxy]benzonitrile scaffold involves the variation of the alkoxy chain. This is typically achieved through the Williamson ether synthesis, starting from 2-cyanophenol and a suitable alkylating agent. The general reaction involves the deprotonation of 2-cyanophenol with a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic alkyl halide or sulfonate.
The choice of base and solvent is critical for optimizing reaction yields and minimizing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), and acetone (B3395972) are frequently employed to facilitate the nucleophilic substitution. asianpubs.orggoogle.com
For instance, the synthesis of various 2-alkoxybenzonitriles can be accomplished by reacting 2-cyanophenol with a diverse range of haloalkanes. This allows for the introduction of variations in chain length, branching, and the incorporation of other functional groups within the alkoxy moiety. A patent describes the preparation of alkoxybenzonitriles, highlighting the versatility of this synthetic approach. google.com The reaction of p-cyanophenol with 2-chloroethyldiethylamine, a structurally related transformation, further illustrates this common synthetic route. google.com
| Analog Type | Alkylating Agent Example | Base/Solvent System | Resulting Structure |
| Simple Alkoxy | Iodoethane | K2CO3 / DMF | 2-Ethoxybenzonitrile |
| Functionalized Alkoxy | 3-Bromopropan-1-ol | NaH / THF | 2-(3-Hydroxypropoxy)benzonitrile |
| Aryloxy Analogs | 2-Cyanobenzyl chloride | K2CO3 / DMF | 2-(Phenoxymethyl)benzonitrile asianpubs.org |
| Aminoalkoxy (Homologs) | 3-(Diethylamino)propyl chloride | NaH / DMF | 2-[3-(Diethylamino)propoxy]benzonitrile |
This table presents illustrative examples of synthetic strategies for generating alkoxy-substituted benzonitrile analogs.
Chemical Modifications at the Diethylamino Moiety
The diethylamino group is a key structural feature that significantly influences the physicochemical properties of the molecule, such as its basicity and lipophilicity. Modifications at this site can lead to analogs with altered receptor binding profiles, metabolic stability, and pharmacokinetic characteristics.
N-Dealkylation: One common modification is the removal of one or both ethyl groups. Oxidative N-dealkylation is a known metabolic pathway for tertiary amines, sequentially yielding secondary and primary amines. nih.govsemanticscholar.org Chemical methods can achieve similar transformations. The von Braun reaction, for example, utilizes cyanogen (B1215507) bromide (BrCN) to cleave tertiary amines, which, after hydrolysis, yields the corresponding secondary amine. nih.gov This would convert the diethylamino group into an ethylamino group.
Bioisosteric Replacement: The diethylamino moiety can be replaced with other functional groups that mimic its size, shape, and electronic properties, a strategy known as bioisosteric replacement. cambridgemedchemconsulting.comprinceton.edu This can be used to modulate basicity, improve metabolic stability, or introduce new interaction points. drughunter.comcambridgemedchemconsulting.com For example, replacing the diethylamino group with cyclic amines like piperidine, morpholine, or pyrrolidine (B122466) can introduce conformational rigidity and alter the compound's pharmacological profile.
| Modification Strategy | Reagents/Method | Starting Moiety | Product Moiety | Rationale |
| N-De-ethylation | von Braun Reaction (BrCN) | -N(CH2CH3)2 | -NH(CH2CH3) | Modulate basicity, explore SAR |
| Bioisosteric Replacement | Synthesis from 2-cyanophenol and N-(2-chloroethyl)piperidine | -N(CH2CH3)2 | Piperidin-1-yl | Introduce conformational constraint |
| Bioisosteric Replacement | Synthesis from 2-cyanophenol and N-(2-chloroethyl)morpholine | -N(CH2CH3)2 | Morpholino | Decrease basicity, increase polarity |
| Functional Group Interconversion | Oxidation of diethylamino to diethylamine (B46881) N-oxide | m-CPBA | -N(CH2CH3)2 | Increase water solubility |
This table outlines strategies for modifying the diethylamino group and the rationale behind these changes.
Introduction of Chiral Centers and Stereoselective Synthesis
The introduction of stereocenters into the this compound structure can lead to enantiomers with distinct pharmacological properties. Chirality can be introduced into the ethoxy linker by employing chiral starting materials or through asymmetric synthesis.
A straightforward approach is to use enantiomerically pure amino alcohols in the Williamson ether synthesis. For example, reacting 2-cyanophenol with the tosylate or halide derivatives of (R)- or (S)-1-(diethylamino)propan-2-ol would yield the corresponding chiral analogs. The synthesis of such chiral amino alcohols is a well-established field, with numerous methods available, including enzymatic resolutions and asymmetric hydrogenations. frontiersin.orgnih.govacs.org These methods provide access to a wide variety of chiral building blocks. westlake.edu.cnacs.org
Another strategy involves the creation of axial chirality. If the benzonitrile ring is appropriately substituted, it can lead to atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. Catalytic atroposelective synthesis can be employed to form the benzonitrile unit on a pre-existing biaryl scaffold in an enantioselective manner, thereby controlling the axial chirality. nih.gov
| Chiral Analog | Synthetic Strategy | Key Chiral Reagent/Catalyst |
| (R)-2-[2-(Diethylamino)propoxy]benzonitrile | Williamson ether synthesis | (R)-1-(Diethylamino)propan-2-ol |
| (S)-2-[2-(Diethylamino)propoxy]benzonitrile | Williamson ether synthesis | (S)-1-(Diethylamino)propan-2-ol |
| Atropisomeric Benzonitrile | N-Heterocyclic Carbene (NHC) catalyzed atroposelective synthesis | Chiral Aminoindanol-derived NHC nih.gov |
This table summarizes methods for introducing chirality into the target scaffold.
Development of Functionalized Derivatives for Specific Research Applications
Functionalized derivatives of this compound can be designed as chemical tools for biological research. These derivatives often incorporate reporter groups, such as fluorophores, or reactive moieties for covalent labeling of biological targets.
Fluorescent Probes: A common strategy involves attaching a fluorophore to the core structure to create a fluorescent probe. The design of these probes often relies on modulating the fluorescence properties through mechanisms like Photoinduced Electron Transfer (PeT). nih.govthno.org For example, a derivative could be synthesized where the intrinsic fluorescence is "turned on" or "turned off" upon binding to a specific biological target. The phenothiazine (B1677639) scaffold, known for its electron-rich characteristics, is often used to construct such probes. nih.gov Libraries of fluorescent probes can be constructed to screen for specific biomarker activities in tissues. rsc.org The protection-deprotection of key functional groups is another widely used strategy in probe design. rsc.org
Photoaffinity Labels: To identify the binding partners of a compound, photoaffinity labels can be developed. This involves incorporating a photoreactive group, such as an azide (B81097) or a benzophenone, into the molecule. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the molecule to its binding site, allowing for subsequent identification and characterization.
Bioconjugation Handles: For applications such as targeted drug delivery or immobilization on surfaces, a reactive "handle" can be introduced. This could be a terminal alkyne or azide for use in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), a maleimide (B117702) group for reaction with thiols, or an activated ester for reaction with amines.
| Derivative Type | Incorporated Functionality | Intended Application | Design Principle |
| Fluorescent Probe | Dansyl or Coumarin group | Bioimaging of target distribution | Fluorescence Resonance Energy Transfer (FRET) or PeT nih.gov |
| Photoaffinity Label | Phenylazide group | Covalent labeling of binding proteins | Photochemical crosslinking |
| Bioconjugation Derivative | Terminal alkyne | Attachment to biomolecules via Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition |
This table provides examples of functionalized derivatives and their applications in research.
Heterocyclic Annulation and Fusion Strategies Involving the Benzonitrile Core
The benzonitrile core itself serves as a versatile starting point for the construction of fused heterocyclic systems. The cyano group is a key electrophilic and reactive center that can participate in a variety of cyclization reactions.
Quinazoline (B50416) Synthesis: If a derivative containing an amino group ortho to the cyano group (a 2-aminobenzonitrile (B23959) derivative) is prepared, it can serve as a precursor for quinazoline and quinazolinone synthesis. These heterocycles are prevalent in pharmacologically active compounds. The reaction of 2-aminobenzonitriles with reagents like alcohols, acyl chlorides, or aldehydes can lead to the formation of a fused pyrimidine (B1678525) ring. rsc.orgmdpi.comresearchgate.net Various catalytic systems, including ruthenium and iron, have been developed to facilitate these transformations. rsc.orgorganic-chemistry.org
Radical Cascade Reactions: The cyano group can act as a radical acceptor in cascade reactions. bohrium.comrsc.org An intramolecular radical addition to the nitrile can form a cyclic iminyl radical, which can be further transformed to generate fused ring systems. libretexts.org This strategy provides a powerful method for constructing complex polycyclic structures from relatively simple precursors.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can also participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, or with other 1,3-dipoles, providing access to a range of five-membered heterocyclic rings fused to the benzene (B151609) core. nih.gov
| Heterocycle Formed | Annulation Strategy | Key Precursor/Reagent |
| Quinazolinone | Tandem synthesis from 2-aminobenzonitrile analog | Aliphatic Alcohols, Ru(II) catalyst rsc.org |
| 4-Iminoquinazoline | [4+2] Annulation | N-Benzyl cyanamides, HCl mdpi.com |
| Fused Imidazoles | Radical cascade cyclization | Radical initiator (e.g., AIBN) |
| Fused Tetrazole | [3+2] Cycloaddition | Sodium azide |
This table illustrates strategies for constructing fused heterocyclic systems from the benzonitrile core.
Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling extensive derivatization of the benzonitrile aromatic ring. eie.grmdpi.comacs.org To utilize these methods, a precursor, such as a bromo- or iodo-substituted this compound, is required.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org This would enable the introduction of various primary or secondary amines, as well as anilines and other N-heterocycles, onto the benzonitrile ring, significantly expanding the available chemical space. beilstein-journals.orgnih.govchemrxiv.org
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with a boronic acid or ester to form a C-C bond. It is widely used to introduce new aryl or heteroaryl substituents, creating biaryl structures. This is a robust and functional-group-tolerant method. rsc.org
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples an aryl halide with a terminal alkyne. researchgate.net The resulting aryl alkynes are versatile intermediates that can be further elaborated, for example, through reduction to alkanes or alkenes, or participation in cycloaddition reactions.
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Example) | Bond Formed | Resulting Derivative |
| Buchwald-Hartwig Amination | Aryl bromide + Morpholine | Pd(OAc)2 / XPhos beilstein-journals.org | C(aryl)-N | Morpholino-substituted benzonitrile |
| Suzuki-Miyaura Coupling | Aryl bromide + Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | C(aryl)-C(aryl) | Biphenyl derivative |
| Sonogashira Coupling | Aryl bromide + Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | C(aryl)-C(alkyne) | Phenylethynyl-substituted benzonitrile |
| Heck Coupling | Aryl bromide + Styrene | Pd(OAc)2 / P(o-tol)3 | C(aryl)-C(alkene) | Stilbene derivative |
This table summarizes key transition metal-catalyzed cross-coupling reactions for derivatization of the aromatic ring.
Mechanistic Biological Interactions of 2 2 Diethylamino Ethoxy Benzonitrile Molecular and Biochemical Focus
Molecular Mechanisms of Enzyme Inhibition by 2-[2-(Diethylamino)ethoxy]benzonitrile
The structural components of this compound suggest potential for enzyme inhibition through various molecular mechanisms. The benzonitrile (B105546) group, in particular, is a common feature in many enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with amino acid residues in the active site of an enzyme. researchgate.net Furthermore, the aromatic ring can participate in hydrophobic and π-stacking interactions.
Studies on other benzonitrile-containing compounds have elucidated their roles in enzyme inhibition. For instance, benzonaphthyridinone derivatives have been investigated as irreversible inhibitors of Bruton's tyrosine kinase (BTK), where the nitrile group can contribute to binding affinity. nih.gov Similarly, the structure-activity relationships of benzoic acid derivatives as α-amylase inhibitors have been explored, highlighting the importance of substituent groups on the benzene (B151609) ring for inhibitory activity. mdpi.com While direct experimental data for this compound is not available, the presence of the benzonitrile moiety suggests it could potentially inhibit enzymes through similar interactions. The diethylaminoethoxy side chain would further influence its binding specificity and potency by establishing additional hydrophobic and electrostatic interactions within an enzyme's active or allosteric sites.
A hypothetical structure-activity relationship (SAR) analysis based on related compounds suggests that modifications to the diethylamino group or the position of the ethoxy linkage on the benzonitrile ring could significantly alter inhibitory activity against a given enzyme.
| Structural Moiety | Potential Interaction with Enzyme Active Site | Reference Example |
| Benzonitrile | Hydrogen bonding (nitrile group), π-stacking (aromatic ring), hydrophobic interactions | Benzonaphthyridinone derivatives as BTK inhibitors nih.gov |
| Ether Linkage | Hydrogen bond acceptor | Not specified |
| Diethylamino Group | Hydrophobic interactions, potential for ionic interactions if protonated | Not specified |
Ligand-Receptor Binding Studies and Molecular Docking Simulations
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a receptor. researchgate.netekb.egnih.gov For this compound, docking simulations could provide insights into its potential interactions with various biological receptors. The benzonitrile fragment is a key feature in many ligands that bind to G-protein coupled receptors (GPCRs) and other receptor types.
A study on metabotropic glutamate (B1630785) receptor 5 (mGlu5) allosteric modulators highlighted that compounds containing a cyano group can directly interact with specific residues, such as serine, in the receptor's binding pocket. nih.gov This suggests that the nitrile group of this compound could form crucial hydrogen bonds that anchor the ligand within a receptor. Furthermore, a supramolecular macrocycle has been shown to precisely recognize benzonitrile derivatives through non-covalent interactions, including π-π stacking and C-H···N hydrogen bonds, which can be mimicked in computational docking studies. nih.gov
In a hypothetical docking study of this compound with a target receptor, the benzonitrile ring would likely engage in π-π stacking with aromatic residues like tyrosine or phenylalanine. The diethylamino group could form salt bridges with acidic residues such as aspartate or glutamate if protonated. The flexibility of the ethoxy linker would allow the molecule to adopt various conformations to optimize its fit within the binding pocket.
| Receptor Interaction Type | Potential Interacting Residues | Basis from Analogous Compounds |
| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine | mGlu5 allosteric modulators nih.gov |
| π-π Stacking | Tyrosine, Phenylalanine, Tryptophan, Histidine | Recognition of benzonitrile derivatives by supramolecular macrocycles nih.gov |
| Ionic Interactions (if protonated) | Aspartic Acid, Glutamic Acid | General principles of ligand-receptor binding |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | General principles of ligand-receptor binding |
Biochemical Interactions with Specific Biomolecules (e.g., Proteins, Nucleic Acids)
Beyond specific enzyme or receptor binding pockets, small molecules like this compound can engage in a variety of non-covalent interactions with proteins and nucleic acids. The nature of these interactions is governed by the molecule's chemical properties.
Interactions with Proteins: The benzonitrile moiety can participate in several types of interactions with protein surfaces. The nitrile group is a known hydrogen bond acceptor. researchgate.net The aromatic ring can form π-stacking interactions with the side chains of aromatic amino acids. researchgate.net The diethylamino group, being basic, can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged amino acid residues.
Interactions with Nucleic Acids: Small molecules can interact with DNA and RNA through intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. rsc.orgnih.gov Aromatic and planar structures, like the benzene ring of this compound, can intercalate between base pairs of DNA. The positively charged diethylamino group (if protonated) could interact with the negatively charged phosphate backbone of nucleic acids. Studies on the interaction of tryptophan-containing peptides with nucleic acids have shown the importance of aromatic residues in binding. acs.org While there is no direct evidence for this compound, its structural features suggest a potential for such interactions.
| Biomolecule | Potential Interaction Type | Relevant Functional Group |
| Proteins | Hydrogen Bonding | Nitrile, Ether Oxygen |
| π-Stacking | Benzene Ring | |
| Electrostatic Interactions | Diethylamino Group (protonated) | |
| Nucleic Acids | Intercalation | Benzene Ring |
| Electrostatic Interactions | Diethylamino Group (protonated) |
Design and Mechanistic Characterization of Fluorescent Probes Derived from this compound
The development of small molecule fluorescent probes is a significant area of research for bioimaging. rsc.org The benzonitrile scaffold is a component of some near-infrared fluorescent probes. globethesis.com The diethylamino group is a common electron-donating group used in the design of "push-pull" fluorophores, which can exhibit environmentally sensitive fluorescence.
A fluorescent probe derived from this compound could be designed by introducing a suitable fluorophore or by modifying the existing structure to create a system with desirable photophysical properties. For example, the benzonitrile moiety could be part of a larger conjugated system. The diethylamino group could serve as the electron-donating part of a donor-π-acceptor (D-π-A) chromophore, leading to intramolecular charge transfer (ICT) upon photoexcitation. The fluorescence of such probes is often sensitive to the polarity of their microenvironment.
The general mechanism for many fluorescent probes involves a change in their electronic properties upon interaction with an analyte, leading to a detectable change in fluorescence intensity or wavelength. nih.govchemrxiv.org For a hypothetical probe based on this compound, this could be achieved by attaching a recognition moiety that, upon binding to a target, alters the ICT character of the molecule.
| Probe Design Strategy | Potential Mechanism | Relevant Structural Feature |
| Incorporation into a D-π-A system | Intramolecular Charge Transfer (ICT) | Diethylamino group (donor), Benzonitrile (part of π-system/acceptor) |
| Attachment of a recognition moiety | Analyte-induced change in electronic structure | Entire molecule as a scaffold |
Biophysical Investigations of Membrane Interactions at the Molecular Level
The interaction of small molecules with cellular membranes is a critical determinant of their biological activity. nih.govrsc.org this compound possesses both a hydrophobic (benzonitrile) and a hydrophilic/ionizable (diethylamino) part, making it an amphipathic molecule. Such molecules have a tendency to interact with lipid bilayers.
Biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and differential scanning calorimetry (DSC) can be used to study these interactions with model lipid membranes. nih.gov The hydrophobic benzonitrile portion of the molecule would likely partition into the hydrophobic core of the lipid bilayer. The more polar diethylaminoethoxy side chain would likely be oriented towards the polar headgroup region of the lipids.
The presence of such a molecule within the membrane can alter its biophysical properties, such as fluidity and phase transition temperature. The extent of these effects would depend on the concentration of the compound and the lipid composition of the membrane. For example, the interaction of drugs with lipid membranes can be influenced by the presence of cholesterol. mdpi.com
| Membrane Interaction Parameter | Predicted Behavior of this compound | Rationale |
| Partitioning | Insertion of benzonitrile into the hydrophobic core | Hydrophobicity of the aromatic ring |
| Orientation | Diethylaminoethoxy group near the headgroup region | Polarity and potential charge of the amine |
| Effect on Membrane Fluidity | Potential for either increase or decrease depending on concentration and lipid packing | Disruption of lipid packing by the inserted molecule |
Elucidation of Cellular Uptake Mechanisms (Non-Pharmacological Context)
The entry of small molecules into cells is a fundamental process that can occur through various mechanisms. beilstein-journals.orgresearchgate.net For a small, relatively lipophilic molecule like this compound, several uptake pathways are plausible in a non-pharmacological setting.
Passive Diffusion: Small hydrophobic molecules can often cross the cell membrane by passive diffusion, moving down their concentration gradient. nih.gov The benzonitrile moiety contributes to the lipophilicity of the molecule, which would facilitate its partitioning into the lipid bilayer.
Facilitated Diffusion and Active Transport: If the molecule resembles an endogenous substrate, it might be transported across the membrane by carrier proteins. However, without a close structural analog among natural metabolites, this is less likely.
Endocytosis: While typically associated with larger particles, endocytic pathways such as macropinocytosis and clathrin- or caveolin-mediated endocytosis can also internalize small molecules, particularly if they aggregate or associate with membrane components. mdpi.comnih.gov The basic diethylamino group could potentially interact with negatively charged domains on the cell surface, which might trigger endocytic uptake.
The relative contribution of these pathways would depend on the specific cell type and experimental conditions. Studies with halogenated aromatic hydrocarbons have shown that serum proteins in the culture medium can affect the cellular uptake of hydrophobic compounds. oup.com
| Uptake Mechanism | Likelihood for this compound | Influencing Factors |
| Passive Diffusion | High | Lipophilicity of the molecule, concentration gradient |
| Facilitated Diffusion | Low | Lack of resemblance to endogenous substrates |
| Active Transport | Low | Lack of resemblance to endogenous substrates |
| Endocytosis | Possible | Tendency to aggregate, interaction with cell surface charges |
Applications of 2 2 Diethylamino Ethoxy Benzonitrile As a Synthetic Intermediate and Precursor
Utilization as a Building Block in Complex Molecule Synthesis
As a bifunctional building block, 2-[2-(Diethylamino)ethoxy]benzonitrile offers multiple reaction sites for the elaboration of complex molecules. The nitrile group can undergo a variety of transformations, serving as a precursor to amines, amides, carboxylic acids, and ketones. The diethylaminoethyl moiety not only imparts specific solubility and basicity characteristics to the molecule and its derivatives but can also participate in quaternization reactions or act as a directing group in certain synthetic transformations.
The synthesis of complex molecules often relies on the sequential or convergent assembly of such versatile building blocks. sigmaaldrich.com The presence of both a nucleophilic nitrogen atom and an electrophilic nitrile carbon (after activation) within the same molecule allows for its integration into synthetic pathways leading to compounds with potential applications in medicinal chemistry and materials science. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the strategic positioning of its functional groups makes it an attractive candidate for such endeavors.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov
The functional groups present in this compound make it a suitable candidate for integration into MCRs. The nitrile group can, for example, participate as a component in reactions like the Ugi or Passerini reactions after suitable modification. The tertiary amine could potentially act as an internal base or a participating nucleophile in certain MCRs. The development of novel MCRs often involves the exploration of new building blocks, and the unique combination of functionalities in this compound could lead to the discovery of novel and efficient synthetic methodologies. nih.gov
Applications in the Synthesis of Specialty Chemicals and Advanced Materials (e.g., Optoelectronics)
The synthesis of specialty chemicals and advanced materials often requires building blocks with specific electronic and physical properties. Benzonitrile (B105546) derivatives are known to be useful in the preparation of high-performance polymers and materials with interesting optical and electronic properties. medcraveonline.com The introduction of the flexible diethylaminoethoxy side chain can influence the solid-state packing and morphology of materials derived from this compound, which in turn can affect their bulk properties.
While direct applications of this compound in optoelectronics are not widely reported, its structural motifs are found in molecules designed for such purposes. The combination of an aromatic nitrile core with an electron-donating alkoxy group can be a design element for materials with specific fluorescence or charge-transport properties. Further derivatization of this compound could lead to the development of novel dyes, liquid crystals, or components for organic light-emitting diodes (OLEDs).
Potential as a Monomer or Initiator in Polymer Chemistry
In the field of polymer chemistry, functionalized monomers and initiators are crucial for the synthesis of polymers with tailored properties. The structure of this compound suggests its potential utility in this area. While this specific compound is not a conventional monomer for common polymerization techniques, its derivatives could be designed to be polymerizable. For instance, the introduction of a vinyl or acrylic group onto the aromatic ring would transform it into a functional monomer.
The diethylamino group is of particular interest in the context of "smart" or "stimuli-responsive" polymers. Polymers containing tertiary amine groups can exhibit pH- and temperature-responsive behavior in aqueous solutions. mdpi.com Therefore, incorporating the this compound moiety into a polymer backbone could lead to materials with tunable solubility and other responsive properties.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Diethylamino Ethoxy Benzonitrile
Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, SFC)
Chromatography is the cornerstone of purity assessment and separation in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for the analysis of 2-[2-(Diethylamino)ethoxy]benzonitrile.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing polar to moderately nonpolar compounds like this compound. The basic tertiary amine in the molecule necessitates specific mobile phase conditions to ensure good peak shape and resolution. The use of an acidic modifier (e.g., formic acid or phosphoric acid) in the mobile phase is crucial to protonate the diethylamino group, preventing its interaction with residual silanols on the stationary phase and thus minimizing peak tailing. sielc.comsielc.com A C18 or a phenyl-hexyl column would provide suitable retention and selectivity. Detection is typically achieved using a UV detector, leveraging the chromophore of the benzonitrile (B105546) group. sielc.com
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound possesses sufficient volatility for GC analysis. A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would be appropriate for separation. Flame Ionization Detection (FID) can be used for quantification, offering a wide linear range. The primary challenge in GC is ensuring the thermal stability of the analyte and preventing interactions in the injector or column that could lead to degradation or poor peak shape. rsc.org
Supercritical Fluid Chromatography (SFC): SFC emerges as a green chromatography alternative, utilizing supercritical carbon dioxide as the primary mobile phase. This technique offers faster analysis times and reduced organic solvent consumption compared to HPLC. For a basic compound like this compound, a polar co-solvent (e.g., methanol) with a basic additive would be required to achieve good chromatography.
Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724):Water (60:40) with 0.1% Formic Acid | Helium at 1.0 mL/min |
| Flow Rate | 1.0 mL/min | N/A (Constant Flow) |
| Temperature | 30 °C | Injector: 250 °C, Oven: 100 °C to 280 °C at 15 °C/min |
| Detection | UV at 240 nm | Flame Ionization Detector (FID) at 280 °C |
| Injection Volume | 10 µL | 1 µL (Split mode 20:1) |
Electrophoretic Methods for High-Resolution Characterization
Capillary Electrophoresis (CE) provides exceptionally high separation efficiency and is well-suited for the analysis of charged species. Given its basic nature, this compound can be readily analyzed by CE.
Capillary Zone Electrophoresis (CZE): In CZE, analytes are separated based on their charge-to-size ratio. By using a background electrolyte (BGE) with a pH below the pKa of the diethylamino group (typically an acidic buffer like phosphate (B84403) or formate), the compound will exist as a cation. researchgate.netnih.gov This allows for its rapid and efficient separation from neutral impurities and other components. The high resolving power of CZE is particularly useful for separating closely related impurities that may be difficult to resolve by HPLC. Detection can be performed using a diode-array detector (DAD) to obtain spectral information, aiding in peak identification. nih.gov However, a key limitation of CE can be its lower sensitivity compared to HPLC, which can be addressed through various online preconcentration techniques. ital.sp.gov.br
Table 2: Potential Capillary Zone Electrophoresis Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate Buffer, pH 2.5 |
| Separation Voltage | +25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Diode Array Detector (DAD) at 240 nm |
Coupled Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis
For the detection and quantification of trace-level impurities or for structural elucidation, coupling chromatographic separation with mass spectrometry (MS) is the gold standard. synthinkchemicals.comnih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers unparalleled sensitivity and selectivity, making it ideal for identifying and quantifying impurities at parts-per-million (ppm) levels or lower. sepscience.com For this compound, electrospray ionization (ESI) in the positive ion mode would be highly effective, as the tertiary amine is easily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) experiments, such as product ion scans, can be performed to fragment the parent ion, providing structural information. For quantification, selected reaction monitoring (SRM) can be used, where a specific parent ion-to-fragment ion transition is monitored, drastically reducing chemical noise and enhancing sensitivity. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. Electron ionization (EI) is typically used, which generates a characteristic fragmentation pattern that can be used as a fingerprint for identification by matching against spectral libraries like NIST. rsc.org Analysis of the fragmentation pattern of this compound would likely show fragments corresponding to the loss of the diethylamino group, cleavage of the ethoxy bridge, and the stable benzonitrile cation. researchgate.netresearchgate.net
Table 3: Representative Mass Spectrometry Parameters
| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization | Electron Ionization (70 eV) |
| Parent Ion (m/z) | [M+H]⁺ | M⁺ |
| Potential Fragment Ions (m/z) | Fragments from cleavage of the ether linkage and loss of the diethylamino group. | Fragments corresponding to the benzonitrile moiety and the diethylaminoethyl side chain. |
| Scan Mode | Selected Reaction Monitoring (SRM) for quantification; Product Ion Scan for characterization. | Full Scan (50-500 amu) for identification. |
Electrochemical Sensing and Detection Method Development
Electrochemical methods offer a rapid, cost-effective, and portable alternative for the quantification of electroactive compounds. Both the aromatic amine and nitrile functional groups in this compound can potentially be exploited for electrochemical detection. acs.org
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the oxidation-reduction behavior of the compound at a modified electrode surface, such as a glassy carbon electrode (GCE). rsc.orgastm.org The tertiary amine can undergo oxidation at a specific potential. acs.orgacs.org The nitrile group can also be electrochemically active. By optimizing parameters such as pH, supporting electrolyte, and scan rate, a sensitive and selective method can be developed. The development of a sensor could involve modifying the electrode surface with nanomaterials or polymers to enhance the signal and lower the detection limit. researchgate.netrsc.orgresearchgate.net
Table 4: Potential Parameters for Voltammetric Analysis
| Parameter | Proposed Method |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Auxiliary Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (pH 7.0) |
| Potential Range | +0.2 V to +1.2 V (for oxidation) |
Spectrophotometric Assays for Quantitative Analysis
UV-Vis spectrophotometry is a simple, robust, and widely available technique for the quantitative analysis of compounds containing chromophores.
Direct UV Spectrophotometry: The benzonitrile moiety in this compound exhibits strong absorbance in the ultraviolet region. aip.orgresearchgate.net A quantitative method can be developed by measuring the absorbance at its wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentration. researchgate.netacs.orgsphinxsai.com The choice of solvent is important; a polar solvent like ethanol (B145695) or acetonitrile is typically suitable. While simple and rapid, this method may lack specificity if other UV-absorbing impurities are present.
Charge-Transfer Complex Formation: To enhance selectivity and shift the measurement into the visible region, a method based on charge-transfer (CT) complexation can be developed. nih.govmoca.net.ua As an n-electron donor (due to the tertiary amine), this compound can react with π-acceptors such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or iodine to form a colored CT complex. nih.govminia.edu.egmdpi.com The intensity of the color, measured at the λmax in the visible spectrum, is proportional to the concentration of the compound. This approach minimizes interference from excipients that typically absorb in the UV region.
Table 5: Spectrophotometric Method Parameters
| Parameter | Direct UV Method | Charge-Transfer Method |
|---|---|---|
| Principle | Direct UV absorbance of the benzonitrile chromophore. | Formation of a colored complex with a π-acceptor. |
| Reagent | None | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |
| Solvent | Acetonitrile or Methanol | Acetonitrile |
| λmax | ~240-280 nm (UV region) | ~460 nm (Visible region) |
| Key Advantage | Simplicity and speed. | Enhanced selectivity and sensitivity. |
Specialized Chemical Research Areas Involving 2 2 Diethylamino Ethoxy Benzonitrile
Photochemistry of 2-[2-(Diethylamino)ethoxy]benzonitrile
The photochemistry of this compound is anticipated to be rich and complex, influenced by the interplay between the benzonitrile (B105546) core and the electron-donating 2-(diethylamino)ethoxy substituent at the ortho position. While direct studies are not available, the behavior of related aminobenzonitriles, such as 4-(Dimethylamino)benzonitrile (DMABN), provides a foundation for understanding its potential photoexcitation and subsequent relaxation processes.
Photoexcitation and Relaxation Pathways
Upon absorption of ultraviolet light, this compound is expected to transition from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The nature of this excited state is likely to be a locally excited (LE) state, characterized by π-π* electronic transitions within the benzonitrile moiety.
Following initial photoexcitation, the molecule can undergo several relaxation processes:
Fluorescence: Radiative decay from the S₁ state back to the S₀ state, resulting in the emission of light.
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ to S₀).
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities, leading to the formation of a triplet state (T₁).
A key feature of many aminobenzonitriles is the potential for intramolecular charge transfer (ICT). In the excited state, the electron-donating amino group can transfer electron density to the electron-withdrawing nitrile group. This process is often accompanied by a significant change in molecular geometry, such as the twisting of the amino group relative to the aromatic ring, leading to a highly polar twisted intramolecular charge-transfer (TICT) state. The formation of such an ICT state is highly dependent on the solvent polarity.
For this compound, the ortho-substitution might introduce steric hindrance that could influence the dynamics of this twisting motion compared to its para-substituted counterparts.
Photoreactivity and Photoisomerization Studies
The photoreactivity of aminobenzonitriles can lead to the formation of photoproducts, which may affect photophysical measurements. For instance, photoexcitation of DMABN in polar solvents has been shown to cause the cleavage of a methyl group from the dimethylamino substituent. nih.gov Similar photodegradation pathways could be possible for this compound, potentially involving reactions of the diethylamino or ethoxy groups.
Photoisomerization, a light-induced reversible change between two isomeric forms, is a possibility, though it is not a dominant pathway for simple aminobenzonitriles. The primary excited-state transformation is typically the relaxation into an ICT state.
Excited State Dynamics and Lifetimes
The lifetimes of the excited states of this compound would be crucial in determining its photophysical properties. In analogous compounds like DMABN, the LE state exhibits a fluorescence decay that can be complex, often showing multiple exponential components. nih.gov These different lifetime components are attributed to the dynamic equilibrium between the LE and ICT states.
The lifetime of the LE state is typically on the picosecond to nanosecond timescale and is influenced by the rate of ICT. The ICT state itself may have its own distinct lifetime, which is often shorter and can be highly sensitive to the solvent environment. Time-resolved spectroscopic techniques would be necessary to probe these ultrafast dynamic processes.
Development of Photoactive Derivatives
While there is no specific information on the development of photoactive derivatives of this compound, the general structure of aminobenzonitriles serves as a versatile scaffold for creating novel photoactive materials. By modifying the substituents on the aromatic ring or the amino group, it is possible to tune the photophysical properties, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes. Such derivatives could find applications in areas like fluorescent probes, molecular sensors, and materials for optoelectronics.
Table 1: Comparative Photophysical Data of Analogous Aminobenzonitriles
| Compound | Absorption Max (nm) | Emission Max (nm) | Excited State Dipole Moment (Debye) | Solvent |
| 4-Aminobenzonitrile (ABN) | ~290 | ~340 | LE state: ~9.9 | Cyclohexane |
| 4-(Dimethylamino)benzonitrile (DMABN) | ~295 | LE: ~350, ICT: ~470 | LE: ~9.9, ICT: ~17 | Acetonitrile (B52724) |
| 3-Aminobenzonitrile | ~290 | ~350 | Triplet state: ~7-10 | Various |
Disclaimer: The data in this table are for compounds analogous to this compound and are provided for illustrative and comparative purposes only. Specific experimental data for the title compound is not available.
Electrochemistry of this compound
The electrochemical behavior of this compound is determined by the redox properties of the benzonitrile core and the influence of its substituents. The electron-withdrawing nitrile group and the electron-donating 2-(diethylamino)ethoxy group will have opposing effects on the molecule's redox potentials.
Future Directions and Emerging Research Challenges for 2 2 Diethylamino Ethoxy Benzonitrile
Exploration of Unconventional Synthetic Pathways
Future research into the synthesis of 2-[2-(Diethylamino)ethoxy]benzonitrile is anticipated to move beyond traditional methods, focusing on the development of more efficient, scalable, and environmentally benign synthetic routes. Unconventional pathways that could be explored include biocatalytic methods, which utilize enzymes to achieve high selectivity and reduce the need for harsh reagents and protecting groups. Additionally, flow chemistry presents a promising avenue for optimizing reaction conditions, improving safety, and enabling continuous manufacturing processes. The exploration of novel catalytic systems, such as those based on earth-abundant metals, could also lead to more cost-effective and sustainable synthetic strategies. jptcp.com
Discovery of Novel Reactivity and Chemical Transformations
A deeper understanding of the inherent reactivity of this compound is essential for expanding its utility in chemical synthesis. Future investigations will likely focus on uncovering novel chemical transformations involving the nitrile and diethylaminoethoxy functionalities. This could include the development of new C-C and C-N bond-forming reactions, enabling the synthesis of complex molecular architectures. jptcp.com Research into the compound's potential as a ligand in organometallic chemistry or as a building block for the synthesis of novel heterocyclic systems could also open up new avenues for its application.
Development of Advanced Spectroscopic Probes for Real-Time Analysis
The ability to monitor chemical reactions and processes in real-time is crucial for optimization and mechanistic understanding. Future research is expected to focus on the development of advanced spectroscopic probes tailored for the in-situ analysis of reactions involving this compound. Techniques such as Raman and infrared (IR) spectroscopy, coupled with chemometric analysis, could provide valuable insights into reaction kinetics and the formation of intermediates. mdpi.com Fluorescence spectroscopy also holds potential for real-time monitoring, particularly if fluorescent derivatives of the compound can be synthesized. mdpi.com The integration of these spectroscopic techniques into automated systems could significantly accelerate process development and quality control. mdpi.com
| Spectroscopic Technique | Potential Application for this compound | Key Advantages |
| Raman Spectroscopy | Real-time monitoring of synthetic reactions, identification of intermediates, and quantification of product yield. | High chemical specificity, non-destructive, and compatible with aqueous systems. |
| Infrared (IR) Spectroscopy | In-situ analysis of reaction kinetics and functional group transformations. | Provides detailed structural information and is sensitive to changes in chemical bonding. |
| Fluorescence Spectroscopy | Development of fluorescent probes for bioimaging and sensing applications. | High sensitivity and potential for real-time monitoring in biological systems. |
| UV/Vis Spectroscopy | Simple, real-time analytical method for in-situ monitoring of critical parameters within bioreactors. mdpi.com | Cost-effective and suitable for basic monitoring tasks. mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Elucidation of Complex Mechanistic Pathways and Interactions
A thorough understanding of the mechanistic pathways underlying the reactions and biological interactions of this compound is fundamental to its rational design and application. Future research will likely employ a combination of experimental and computational techniques to elucidate these complex mechanisms. Isotopic labeling studies, kinetic analysis, and advanced spectroscopic methods can provide experimental evidence for proposed reaction pathways. In parallel, quantum mechanical calculations and molecular dynamics simulations can offer detailed insights into transition states, reaction energetics, and intermolecular interactions at the atomic level.
Sustainable Chemistry Approaches for this compound Research
The principles of green chemistry are becoming increasingly important in all aspects of chemical research and development. mdpi.com For this compound, future research will need to prioritize the adoption of sustainable practices. This includes the use of greener solvents, the development of catalytic rather than stoichiometric reactions, and the minimization of waste generation. jptcp.comresearchgate.net Life cycle assessment (LCA) can be used to evaluate the environmental impact of different synthetic routes and guide the development of more sustainable processes. The use of renewable feedstocks and energy-efficient reaction conditions, such as microwave-assisted synthesis, will also be key to reducing the environmental footprint of research involving this compound. mdpi.comresearchgate.net
| Green Chemistry Principle | Application in this compound Research |
| Waste Prevention | Designing synthetic routes with high atom economy and minimizing the use of auxiliary substances. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. mdpi.com |
| Design for Energy Efficiency | Utilizing energy-efficient methods such as microwave or ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.com |
| Use of Renewable Feedstocks | Exploring the synthesis of this compound or its precursors from bio-based starting materials. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the diethylamino ethoxy group into benzonitrile derivatives?
- Methodological Answer : The diethylamino ethoxy group can be introduced via nucleophilic substitution or coupling reactions. For example, in the synthesis of structurally similar compounds, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) is used as a base to deprotonate hydroxyl groups, enabling ether bond formation. Purification via silica gel column chromatography with gradients of ethyl acetate/hexane ensures isolation of the target compound .
Q. How can researchers confirm the identity and purity of 2-[2-(Diethylamino)ethoxy]benzonitrile when commercial analytical data is unavailable?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., ESI/MS) and ¹³C NMR spectroscopy to verify structural integrity. For purity assessment, use HPLC with UV detection at 254 nm. Note that suppliers like Sigma-Aldrich explicitly state that analytical data is not provided, necessitating independent validation .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer : Sequential liquid-liquid extraction (e.g., using ethyl acetate and water) followed by silica gel column chromatography is effective. For polar byproducts, adjust the solvent polarity (e.g., 20–50% ethyl acetate in hexane) during column elution. Drying over sodium sulfate (Na₂SO₄) ensures residual water removal .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of benzonitrile derivatives?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For ambiguous cases, compare experimental HRMS data with theoretical exact masses (e.g., ±1 ppm error threshold). X-ray crystallography, as reported for related Schiff base analogs, provides definitive confirmation of stereochemistry .
Q. How do electronic effects of the diethylamino ethoxy substituent influence benzonitrile reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-donating diethylamino group activates the aromatic ring via resonance, enhancing NAS at the para position. This is evidenced by the synthesis of 4-substituted benzonitriles under mild conditions (e.g., 80°C in DMF with Cs₂CO₃). Contrast with electron-withdrawing groups, which require harsher conditions .
Q. How does the diethylamino ethoxy moiety contribute to the biological activity of structural analogs like amiodarone?
- Methodological Answer : The diethylamino ethoxy group in amiodarone enhances lipophilicity and membrane penetration, critical for its antiarrhythmic activity. Pharmacological studies of analogs show that modifications to this group (e.g., desethylation) reduce potency, highlighting its role in target binding .
Q. What computational methods predict metabolic pathways of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies for potential metabolic sites (e.g., N-deethylation or ether cleavage). Pair with in silico tools like MetaSite to simulate cytochrome P450 interactions, validated against known metabolites of structurally related compounds .
Notes on Experimental Design
- Stability Studies : Store the compound in light-resistant containers at controlled room temperature (20–25°C) to prevent degradation. Monitor stability under accelerated conditions (40°C/75% RH) using HPLC to track decomposition products .
- Synthetic Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. THF) to improve yields. For example, Cs₂CO₃ in DMF achieves >80% yield in etherification reactions, while THF may reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
